1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol
Description
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol is a fluorinated alcohol derivative featuring a pyrazole ring substituted with ethyl (position 1) and methyl (position 3) groups, and a trifluoroethanol moiety at position 3. This compound combines the electron-withdrawing properties of the trifluoromethyl group with the hydrogen-bonding capability of the hydroxyl group, making it a candidate for applications in catalysis, chiral separations, and pharmaceutical synthesis.
Properties
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c1-3-13-4-6(5(2)12-13)7(14)8(9,10)11/h4,7,14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOLFXORWGQZIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoroethanol moiety can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, forming ethers or esters.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes, leading to its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol and related compounds:
Structural and Functional Insights
- Pyrazole vs. However, imidazole derivatives exhibit stronger hydrogen bonding, which may enhance chiral recognition in separations .
- Trifluoroethanol vs. Trichloroethanol: The trifluoroethanol group offers superior electron-withdrawing effects compared to trichloro analogs, enhancing reactivity in nucleophilic substitutions. However, trichloro derivatives may exhibit higher lipophilicity .
- Aromatic Substituents: Anthracene-containing analogs (e.g., 1-(9-anthryl)-2,2,2-trifluoroethanol) show poor chromatographic performance due to π-π interactions, whereas phenyl or pyridine derivatives are more amenable to separation techniques .
Reactivity and Catalytic Utility
- The trifluoroethanol moiety is critical in enantioselective reactions. For example, deoxygenated 2,2,2-trifluoroethanol is essential for high-yield catalytic hydroalkoxylation, suggesting that impurities in the target compound could depress reactivity .
Biological Activity
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol is a compound with notable biological activity and potential applications in pharmaceuticals and agrochemicals. This article reviews its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of approximately 205.18 g/mol. The synthesis typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with trifluoroacetaldehyde in the presence of a catalyst such as triethylamine in a solvent like dichloromethane. This process can be optimized for yield and purity in industrial settings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound appears to inhibit bacterial growth by interfering with cell wall synthesis or disrupting membrane integrity.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties . It may act by inhibiting specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins and leukotrienes.
The proposed mechanism of action involves the interaction of the compound with specific molecular targets within microbial cells or inflammatory pathways. By binding to these targets, it can inhibit critical processes necessary for microbial survival or inflammatory responses .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Properties |
|---|---|---|
| 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone | Ethanone Structure | Lacks trifluoroethanol moiety; different reactivity |
| 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propanol | Propanol Structure | Propanol group instead of trifluoroethanol; altered biological activity |
The trifluoroethanol moiety contributes distinct chemical reactivity and enhances the biological activity compared to its analogs .
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Antibacterial Study : A study demonstrated that the compound inhibited Staphylococcus aureus at concentrations as low as 50 µg/mL, showcasing its potential as an antibacterial agent.
- Anti-inflammatory Research : In animal models, treatment with this compound resulted in a significant reduction in paw edema, indicating its effectiveness in reducing inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
